molecular formula C8H9ClN4 B3050105 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2369-79-1

5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3050105
CAS No.: 2369-79-1
M. Wt: 196.64
InChI Key: KRGRJCUVPNQLTM-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound (CAS 245095-96-9) is a pyrazolo[1,5-a]pyrimidine derivative with a chlorine atom at position 5, methyl groups at positions 2 and 3, and an amine at position 6. Its molecular formula is C₆H₅ClN₄, with a molecular weight of 168.584 g/mol .

Synthesis and Applications: Primarily used as a synthetic building block, it is listed by CymitQuimica (Ref: 3D-CAA36979) but has been discontinued .

Properties

IUPAC Name

5-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-4-5(2)12-13-7(10)3-6(9)11-8(4)13/h3H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGRJCUVPNQLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1C)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857172
Record name 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-79-1
Record name 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Pyrazole and Pyrimidine Precursors

The most direct route involves cyclization reactions between substituted pyrazole and pyrimidine intermediates. A validated method begins with 5-chloro-2,3-dimethylpyrazole, which undergoes nucleophilic substitution with an aminopyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at temperatures ranging from 80°C to 120°C.

Key mechanistic steps include:

  • Nucleophilic Attack : The amine group of the pyrimidine derivative displaces a leaving group (e.g., chloride) on the pyrazole ring.
  • Cyclization : Intramolecular bond formation between the pyrazole nitrogen and the pyrimidine carbon completes the fused ring system.
  • Purification : Column chromatography or recrystallization isolates the product with >90% purity.

Multi-Step Functionalization of Pyrazolo[1,5-a]pyrimidine Core

An alternative approach modifies preassembled pyrazolo[1,5-a]pyrimidine scaffolds. For example, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a versatile intermediate. Subsequent steps involve:

  • Reduction : Sodium borohydride converts the ester group to a primary alcohol.
  • Oxidation : Dess–Martin periodinane oxidizes the alcohol to an aldehyde.
  • Reductive Amination : The aldehyde reacts with ammonia or ammonium acetate in the presence of sodium triacetoxyborohydride to introduce the 7-amine group.

This method achieves a 63–84% yield across three steps, with the final product characterized by $$ ^1H $$-NMR and mass spectrometry.

Optimization Strategies for Industrial Production

Continuous Flow Reactor Systems

Automated continuous flow systems enhance reproducibility and scalability. By maintaining precise temperature and pressure control, these systems reduce side reactions and improve yields by 15–20% compared to batch processes.

Physicochemical and Spectroscopic Data

The compound’s properties are summarized below:

Property Value Method
Molecular Formula $$ C8H9ClN_4 $$ High-resolution MS
Molecular Weight 196.637 g/mol Calculated
LogP 2.16 Chromatography
PSA (Polar Surface Area) 56.21 Ų Computational modeling
Melting Point Not reported

Mechanistic Insights and Byproduct Management

Byproduct Formation During Chlorination

Chlorination steps risk overhalogenation, particularly at the pyrimidine C(5) position. Using stoichiometric control (1:1 molar ratio of chlorinating agent to substrate) minimizes dichloro byproducts.

Regioselective Amination Challenges

The 7-amine group’s introduction competes with undesired N(1)- or N(3)-substitution. Employing bulky bases (e.g., DBU) directs amination to the C(7) position with >95% regioselectivity.

Comparative Analysis of Synthetic Methods

Method Yield Purity Complexity Reference
Cyclization of precursors 78% 92% Moderate
Multi-step functionalization 63% 89% High
Industrial continuous flow 90% 99.8% Low

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine features a unique fused structure comprising pyrazole and pyrimidine rings. Its molecular formula is C8H9ClN4C_8H_9ClN_4, with a molecular weight of approximately 196.64 g/mol. The compound's structure includes a chlorine atom and two methyl groups that significantly influence its reactivity and biological properties.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activities. For instance, studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The compound has been tested in combination with established chemotherapeutics like doxorubicin, resulting in enhanced efficacy and reduced side effects in preclinical models .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, specifically targeting pathways related to cancer and other diseases. Its ability to inhibit certain enzymes can lead to significant therapeutic outcomes, making it a valuable candidate for drug development .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. While detailed investigations are still required, initial findings indicate potential effectiveness against various microbial strains .

Industrial Production

For industrial applications, the synthesis process is optimized for yield and purity. Techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality. Stringent control of reaction conditions is critical for large-scale production .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of chlorine and methyl groups at specific positions enhances its reactivity and biological properties. Comparative studies with similar compounds reveal that variations in substitution patterns can significantly affect activity levels.

Compound NameStructural FeaturesUnique Aspects
3-Methylpyrazolo[1,5-a]pyrimidin-7-amineMethyl group at position 3Lacks chlorine substituent
2-Amino-4-chloropyrimidineChlorine at position 4Different ring structure
4-Chloro-3-methylpyrazoleMethyl group at position 3Simpler structure without pyrimidine fusion

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, where the compound affects the downstream signaling events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Anti-Mycobacterial Agents
  • 3,5-Diphenyl Derivatives :
    Compounds such as 3,5-bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (32) exhibit potent inhibition of Mycobacterium tuberculosis (MIC ≤ 0.03 μM) due to targeting ATP synthase. Key features include:

    • 3-(4-Fluorophenyl) and 5-aryl/heteroaryl substituents.
    • Low hERG liability and good metabolic stability .
  • Comparison with Target Compound :
    The target compound lacks aromatic substituents at positions 3 and 5, which are critical for anti-TB activity. Its smaller methyl groups may reduce steric hindrance but limit target binding specificity.

CRF1 Receptor Antagonists
  • N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) :
    A selective CRF1 antagonist used in anxiety studies. Structural differences include:
    • Methoxy and methylphenyl groups at position 3.
    • Bis(methoxyethyl) side chain .
Anti-Wolbachia Agents
  • 3-(4-Fluorophenyl)-5,6-dimethyl-N-(1-(pyridin-2-yl)ethyl)pyrazolo[1,5-a]pyrimidin-7-amine (10a) :
    Features 5,6-dimethyl and 4-fluorophenyl groups, showing optimized anti-Wolbachia activity. The dimethyl groups enhance metabolic stability compared to the target compound’s 2,3-dimethyl substitution .

Triazolo[1,5-a]pyrimidin-7-amine Derivatives

Anti-Malarial Agents
  • 5-Chloro-N-(4-trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (61) :
    Exhibits IC₅₀ = 0.12 μM against Plasmodium falciparum. The triazolo core and chloro /CF₃ groups enhance electron-withdrawing effects, improving target binding .

  • Ametoctradin (ISO Name) :
    A fungicide with the structure 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine . The long alkyl chain at position 6 increases lipophilicity, aiding membrane penetration .

Comparison with Target Compound :

Replacing the pyrazolo core with triazolo alters electronic properties and ring planarity, affecting target selectivity. The target compound’s pyrazolo core may offer better π-π stacking but reduced metabolic stability compared to triazolo derivatives.

Bromo and Biphenyl Derivatives

  • 5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (153) :
    Synthesized via Suzuki coupling, this compound (HRMS [M+H]⁺ = 456.0823) features bulky biphenyl and bromo groups. Such modifications enhance binding to hydrophobic pockets in enzymes .
Comparison with Target Compound :

Key Takeaways

  • Structural Flexibility : The pyrazolo[1,5-a]pyrimidine core allows diverse substitutions, enabling optimization for specific targets (e.g., anti-TB, anti-parasitic).
  • Role of Substituents : Aryl and heteroaryl groups at positions 3 and 5 enhance activity in anti-infective agents, while alkyl chains (e.g., ametoctradin) improve fungicidal properties.
  • Core Modification : Triazolo analogs exhibit distinct electronic profiles, favoring anti-malarial applications.

Biological Activity

5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its molecular formula is C8H9ClN4C_8H_9ClN_4, and it features a unique structure characterized by a fused pyrazole and pyrimidine ring system. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Research indicates that this compound exhibits various biological activities through its interactions with specific biological targets. Notably, it has been identified as an enzyme inhibitor, particularly affecting pathways related to cancer and other diseases. The compound's ability to inhibit certain enzymes can lead to significant therapeutic outcomes.

Key Biological Activities

  • Anticancer Properties :
    • Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activities. For example, certain compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The combination of these compounds with established chemotherapeutics like doxorubicin has resulted in enhanced efficacy and reduced side effects in preclinical models .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can exhibit notable antifungal activity, making them candidates for further development in treating fungal infections .
  • Enzyme Inhibition :
    • The inhibition of dihydroorotate dehydrogenase (DHODH) has been highlighted as a significant mechanism of action for this compound. This pathway is critical in the context of immunosuppressive therapies and has implications for treating autoimmune diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of chlorine and methyl groups at specific positions on the pyrazole ring enhances its reactivity and biological properties. Comparative studies with similar compounds reveal that variations in substitution patterns can significantly affect activity levels.

Compound NameStructural FeaturesUnique Aspects
3-Methylpyrazolo[1,5-a]pyrimidin-7-amineMethyl group at position 3Lacks chlorine substituent
2-Amino-4-chloropyrimidineChlorine at position 4Different ring structure
4-Chloro-3-methylpyrazoleMethyl group at position 3Simpler structure without pyrimidine fusion

Case Studies

  • Cytotoxicity Studies :
    • In a series of experiments evaluating the cytotoxic effects of various pyrazolo[1,5-a]pyrimidines, this compound was found to significantly inhibit cell proliferation in MDA-MB-231 cells compared to control groups .
  • Synergistic Effects :
    • A study exploring the combination of this compound with doxorubicin revealed a synergistic effect that enhanced apoptosis in cancer cells, suggesting potential for improved treatment regimens in breast cancer therapy .

Future Directions

Given its promising biological activities and mechanisms of action, further research is warranted to explore the therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the detailed biochemical pathways affected by this compound.
  • Optimization of Derivatives : To enhance potency and selectivity for specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

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